molecular formula C10H8F3NO4S B8610715 1-Oxo-1,2,3,4-tetrahydroisoquinolin-6-YL trifluoromethanesulfonate CAS No. 897374-38-8

1-Oxo-1,2,3,4-tetrahydroisoquinolin-6-YL trifluoromethanesulfonate

Cat. No. B8610715
M. Wt: 295.24 g/mol
InChI Key: QDQWBFZWRLIXOQ-UHFFFAOYSA-N
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Patent
US08163756B2

Procedure details

To a suspension of 6-hydroxy-3,4-dihydroisoquinolin-1(2H)-one (1.60 g, 9.81 mmol) and Et3N (1.37 mL, 0.992 g, 9.81 mmol) in CH2Cl2 (100 mL) was added triflic chloride (1.65 g, 9.81 mmol). After 2 h of stirring, H2O (100 mL) was added and the mixture was extracted with CH2Cl2 (3×100 mL), dried (MgSO4), concentrated and purified via column chromatography to yield 1-oxo-1,2,3,4-tetrahydroisoquinolin-6-yl trifluoromethanesulfonate (1.70 mg, 59% yield) as a colorless solid. 1H NMR (400 MHz, CDCl3): δ8.19 (d, J=8.4 Hz, 1H), 7.27 (dd, J=8.4, and 2.4 Hz, 1H), 7.19 (d, J=2.4 Hz, 1H), 6.58 (brs, 1H), 3.64 (dt, J=6.8, and 2.4 Hz, 2H), 3.08 (t, J=6.6 Hz, 2H); MS (ESI) m/z: 296.0 (M+H+).
Quantity
1.6 g
Type
reactant
Reaction Step One
Name
Quantity
1.37 mL
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One
Quantity
1.65 g
Type
reactant
Reaction Step Two
Name
Quantity
100 mL
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
[OH:1][C:2]1[CH:3]=[C:4]2[C:9](=[CH:10][CH:11]=1)[C:8](=[O:12])[NH:7][CH2:6][CH2:5]2.CCN(CC)CC.[S:20](Cl)([C:23]([F:26])([F:25])[F:24])(=[O:22])=[O:21].O>C(Cl)Cl>[F:24][C:23]([F:26])([F:25])[S:20]([O:1][C:2]1[CH:3]=[C:4]2[C:9](=[CH:10][CH:11]=1)[C:8](=[O:12])[NH:7][CH2:6][CH2:5]2)(=[O:22])=[O:21]

Inputs

Step One
Name
Quantity
1.6 g
Type
reactant
Smiles
OC=1C=C2CCNC(C2=CC1)=O
Name
Quantity
1.37 mL
Type
reactant
Smiles
CCN(CC)CC
Name
Quantity
100 mL
Type
solvent
Smiles
C(Cl)Cl
Step Two
Name
Quantity
1.65 g
Type
reactant
Smiles
S(=O)(=O)(C(F)(F)F)Cl
Step Three
Name
Quantity
100 mL
Type
reactant
Smiles
O

Conditions

Stirring
Type
CUSTOM
Details
After 2 h of stirring
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

EXTRACTION
Type
EXTRACTION
Details
the mixture was extracted with CH2Cl2 (3×100 mL)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried (MgSO4)
CONCENTRATION
Type
CONCENTRATION
Details
concentrated
CUSTOM
Type
CUSTOM
Details
purified via column chromatography

Outcomes

Product
Details
Reaction Time
2 h
Name
Type
product
Smiles
FC(S(=O)(=O)OC=1C=C2CCNC(C2=CC1)=O)(F)F
Measurements
Type Value Analysis
AMOUNT: MASS 1.7 mg
YIELD: PERCENTYIELD 59%
YIELD: CALCULATEDPERCENTYIELD 0.1%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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